molecular formula C5H12ClN3O B1660246 3-(Methylamino)azetidine-3-carboxamide hydrochloride CAS No. 736994-10-8

3-(Methylamino)azetidine-3-carboxamide hydrochloride

Cat. No.: B1660246
CAS No.: 736994-10-8
M. Wt: 165.62
InChI Key: SILRWGWWQZHDBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)azetidine-3-carboxamide hydrochloride typically involves the preparation of azetidine intermediates. One common method is the ring-opening polymerization of azetidine monomers under cationic or anionic conditions . For example, the use of potassium carbonate (K2CO3) as a base at 60°C for 3 hours in a solvent system of acetonitrile and methanol (9:1 ratio) can yield N-sulfonylazetidine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at 4°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)azetidine-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted azetidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)azetidine-3-carboxamide hydrochloride is unique due to its specific ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

3-(methylamino)azetidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.ClH/c1-7-5(4(6)9)2-8-3-5;/h7-8H,2-3H2,1H3,(H2,6,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILRWGWWQZHDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CNC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736994-10-8
Record name 3-Azetidinecarboxamide, 3-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736994-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a suspension of 1-benzhydryl-3-methylaminoazetidine-3-carboxylic acid amide (I-3A-2b; 13.5 g, 45.8 mmol) in methanol (90 ml) was added concentrated aqueous HCl (8.0 ml, 96 mol), dropwise, to give a homogeneous solution. After the addition of 20% Pd(OH)2 on carbon (50% water; 4.1 g), the mixture was placed on a Parr® shaker and then reduced (50 psi H2) at room temperature for 7 hours. The mixture was filtered through a pad of Celite®, washing with copious amount of 9:1 methanol/water, and then 9:1 tetrahydrofuran/water until no product eluted (determined with ninhydrin stain). The filtrate was then concentrated, in vacuo, and the residue triturated from diethyl ether to give I-3A-2c (9.3 g, quantitative) as a brown solid: +APcI MS (M+1) 129.9; 1H NMR (400 MHz, CD3OD) δ 4.50 (d, J=12.0 Hz, 2H), 4.43 (d, J=12.9 Hz, 2H), 2.64 (s, 3H).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylamino)azetidine-3-carboxamide hydrochloride
Reactant of Route 2
3-(Methylamino)azetidine-3-carboxamide hydrochloride
Reactant of Route 3
3-(Methylamino)azetidine-3-carboxamide hydrochloride
Reactant of Route 4
3-(Methylamino)azetidine-3-carboxamide hydrochloride
Reactant of Route 5
3-(Methylamino)azetidine-3-carboxamide hydrochloride
Reactant of Route 6
3-(Methylamino)azetidine-3-carboxamide hydrochloride

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